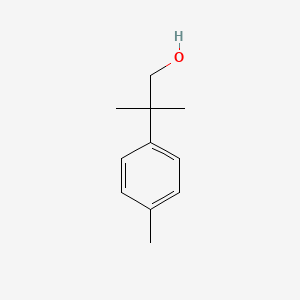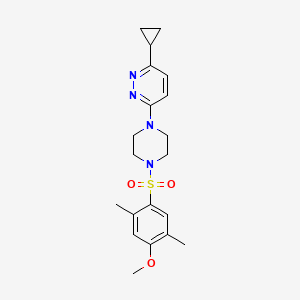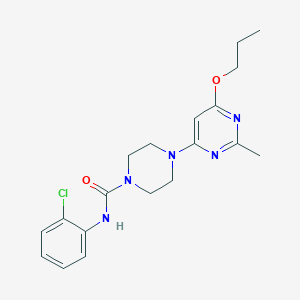![molecular formula C13H11ClFNO B2359565 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416869-54-0](/img/structure/B2359565.png)
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
This compound was synthesized in a methanolic medium . The process involved a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The Schiff base ligand and its metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . Based on FT-IR, electronic spectra, and NMR data, “O” and “N” donor atoms of the Schiff base ligand participated in coordination with the metal (II) ions .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical and Chemical Properties Analysis
The Schiff base ligand and its metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . Molar conductance studies on the complexes indicated they were nonelectrolytic in nature .Scientific Research Applications
Antimicrobial and Antidiabetic Activities : Compounds similar to 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol have shown broad-spectrum antimicrobial activities against various strains including Staphylococcus aureus and Saccharomyces cerevisiae. They also exhibited significant antidiabetic activities, evidenced by inhibition of enzymes like α-amylase and α-glucosidase (Rafique et al., 2022).
Fluorescence Turn-On Detection : A derivative of this compound has been used in fluorescence turn-on detection for cysteine over other amino acids, showcasing its potential in biochemical detection and analysis (Liu et al., 2015).
Synthesis and Characterization of Metal Complexes : These compounds have been utilized in synthesizing metal complexes, which were characterized and tested for antimicrobial activities against various bacteria and fungi (Pawar et al., 2016).
Corrosion Inhibition Studies : Amine derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness was confirmed through electrochemical measurements and surface analysis (Boughoues et al., 2020).
Potential Anticancer Applications : Schiff bases derived from similar compounds have been synthesized and evaluated for their anticancer activity. These studies included analysis of their interaction with DNA and their cytotoxicity against various cancer cell lines (Uddin et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-[(3-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKNHQIBAXBGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2359482.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)
![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)


![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)
![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)
![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)
